molecular formula C26H28ClN3O3S B2700339 N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride CAS No. 1321789-10-9

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride

Cat. No.: B2700339
CAS No.: 1321789-10-9
M. Wt: 498.04
InChI Key: PFZLHIICQQSXHC-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride is a recognized and potent chemical probe for the investigation of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound acts as a highly selective ATP-competitive inhibitor, effectively blocking the kinase activity of DYRK1A. Its primary research value lies in the study of Down syndrome, neurodegenerative disorders like Alzheimer's disease, and cancer biology, as DYRK1A plays a critical role in cell proliferation, neuronal development, and synaptic function. By inhibiting DYRK1A, this compound allows researchers to probe the kinase's involvement in tau protein phosphorylation and the regulation of the cell cycle . It is extensively used in in vitro assays and cellular models to decipher DYRK1A signaling pathways and to validate its role as a therapeutic target. The hydrochloride salt form ensures enhanced stability and solubility for experimental applications. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S.ClH/c1-3-28(4-2)11-12-29(25(30)20-10-9-18-7-5-6-8-19(18)15-20)26-27-21-16-22-23(17-24(21)33-26)32-14-13-31-22;/h5-10,15-17H,3-4,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZLHIICQQSXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=CC=CC=C5C=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride is a synthetic compound with a complex molecular structure that suggests potential biological activity. This compound features multiple functional groups that may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C26H28ClN3O3SC_{26}H_{28}ClN_{3}O_{3}S with a molecular weight of 498.0 g/mol. The presence of the diethylamino group enhances its lipophilicity and potential cellular uptake. The structure includes a dioxin moiety and a benzothiazole derivative, both of which are known to exhibit diverse biological activities.

PropertyValue
Molecular FormulaC26H28ClN3O3S
Molecular Weight498.0 g/mol
CAS Number1321789-10-9
SolubilityNot specified

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may act as an antagonist or inhibitor in certain enzymatic pathways, potentially affecting cellular signaling and metabolic processes.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related benzothiazole derivatives have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Potential

The complex structure of this compound suggests possible anticancer activity. Compounds containing benzothiazole have been documented to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antibacterial effects of benzothiazole derivatives found that modifications in the side chains significantly influenced their activity against Gram-positive and Gram-negative bacteria. The diethylamino group in this compound may enhance its interaction with bacterial membranes.
  • Cytotoxicity in Cancer Cells : Research on related compounds demonstrated cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). These studies often utilize assays such as MTT or Annexin V/PI staining to assess cell viability and apoptosis.

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest that the compound may bind effectively to enzymes involved in metabolic pathways, indicating potential for further development as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Structural Comparison of Amine-Modified Analogues

Feature Target Compound Compound
Amine Substituent Diethylaminoethyl (C₂H₅)₂NCH₂CH₂- Dimethylaminoethyl (CH₃)₂NCH₂CH₂-
Core Amide Naphthalene-2-carboxamide Acetamide
Molecular Weight (approx.) ~550 g/mol (HCl salt) ~400 g/mol (HCl salt)
Solubility (Predicted) Moderate (HCl enhances aqueous solubility) Higher (smaller hydrophobic core)

Comparison with Chloroacetamide Herbicides

lists chloroacetamide herbicides (e.g., alachlor , pretilachlor ), which share the acetamide functional group but differ in scaffold and application:

  • Core structure : Chloroacetamide herbicides feature substituted phenyl or thienyl rings, whereas the target compound’s benzothiazol-dioxine system is rare in agrochemicals.
  • Functional groups : The target compound lacks the chloroacetamide (ClCH₂CONH-) motif critical for herbicidal activity. Instead, its tertiary amine and naphthalene groups suggest CNS or antimicrobial applications.

Table 2: Functional Group Comparison with Herbicides

Compound Core Structure Key Functional Groups Primary Use
Target Compound Benzothiazol-dioxine Naphthalene carboxamide, tertiary amine Pharmaceutical (hypothesized)
Alachlor () Substituted phenyl Chloroacetamide, methoxymethyl Herbicide
Pretilachlor () Substituted phenyl Chloroacetamide, propoxyethyl Herbicide

Pharmacokinetic and Physicochemical Implications

  • Lipophilicity: The diethylamino group in the target compound increases logP compared to dimethylamino analogues, favoring blood-brain barrier penetration .
  • Bioactivity: The benzothiazol-dioxine system may interact with enzymes or receptors involved in oxidative stress (e.g., monoamine oxidases), contrasting with the herbicidal mode of action of chloroacetamides (inhibition of very-long-chain fatty acid synthesis) .

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